Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate
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Overview
Description
Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate: is a complex organic compound that features a quinoline core substituted with a nitro group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multi-step organic reactions. One common route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Chlorination: The nitrated quinoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 2-position.
Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinoline core.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
Comparison:
- Methyl 2-(4-chlorophenyl)acetate and Methyl 2-(2-chlorophenyl)acetate are simpler analogs of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate. They lack the quinoline core and nitro group, making them less complex and potentially less versatile in their applications.
- The presence of the quinoline core and nitro group in this compound provides unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYDSRQIYMEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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